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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-ylmethylbenzoic acid, registered under CAS number 868543-19-5, is a unique
organic molecule that integrates two key pharmacophores: the benzoic acid moiety and the
morpholine ring. This guide provides a comprehensive technical overview of its chemical
properties, plausible synthetic routes, and a discussion of its potential, though currently
undocumented, biological significance. As a molecule not extensively profiled in publicly
accessible scientific literature, this document aims to provide foundational knowledge and
theoretical frameworks to inspire and guide future research endeavors.

Core Molecular Characteristics

2-Morpholin-4-ylmethylbenzoic acid is a bifunctional molecule with a molecular formula of
C12H15N03 and a molecular weight of 221.25 g/mol . The structure features a benzoic acid
core where the ortho position is substituted with a morpholinomethyl group.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Morpholin-4-ylmethylbenzoic acid is
presented in the table below. These values are critical for understanding the compound's
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behavior in various experimental settings, from reaction conditions to formulation and in vitro

assays.

Property Value Source

CAS Number 868543-19-5 Multiple Chemical Suppliers
Molecular Formula C12H15NO3 Multiple Chemical Suppliers
Molecular Weight 221.25 g/mol Multiple Chemical Suppliers
Density 1.233 g/cm3 Chemical Supplier Data
Boiling Point 360.685°C at 760 mmHg Chemical Supplier Data
Flash Point 171.936°C Chemical Supplier Data

Structural Representation

The chemical structure of 2-Morpholin-4-ylmethylbenzoic acid is depicted below. The
presence of both a carboxylic acid group (a potential hydrogen bond donor and acceptor) and a
tertiary amine within the morpholine ring (a hydrogen bond acceptor and a basic center)
suggests the potential for a range of intermolecular interactions.

G-(Chloromethyl)benzoic acioD
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Click to download full resolution via product page

Caption: Workflow for Synthesis via Nucleophilic Substitution.
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Causality Behind Experimental Choices:

Nucleophile: Morpholine acts as the nucleophile, attacking the electrophilic carbon of the
chloromethyl! group.

Substrate: 2-(Chloromethyl)benzoic acid is the electrophile. The chloro- group is a good
leaving group, facilitating the SN2 reaction.

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants
and facilitate the SN2 mechanism without interfering with the nucleophile.

Base: A weak, non-nucleophilic base such as potassium carbonate or triethylamine is
essential to neutralize the HCI byproduct formed during the reaction, driving the equilibrium
towards the product.

Step-by-Step Experimental Protocol:

To a solution of 2-(chloromethyl)benzoic acid (1.0 eq) in anhydrous acetonitrile (10 mL/mmol)
is added potassium carbonate (2.5 eq).

Morpholine (1.2 eq) is added dropwise to the stirred suspension at room temperature.

The reaction mixture is heated to 60-70 °C and stirred for 12-18 hours. Reaction progress
can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is
removed under reduced pressure.

The residue is partitioned between water and ethyl acetate. The aqueous layer is acidified to
pH 4-5 with 1M HCI, leading to the precipitation of the product.

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to
yield 2-Morpholin-4-ylmethylbenzoic acid.

Further purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
ethanol/water).
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Synthetic Route 2: Reductive Amination

An alternative strategy involves the reductive amination of 2-formylbenzoic acid with
morpholine. This is a robust and widely used method for the formation of C-N bonds.

2-Formylbenzoic acid
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Caption: Workflow for Synthesis via Reductive Amination.
Causality Behind Experimental Choices:

o Carbonyl Source: 2-Formylbenzoic acid provides the electrophilic carbonyl carbon for the
initial reaction with the amine.

e Amine Source: Morpholine acts as the nucleophile, attacking the carbonyl carbon to form an
intermediate iminium ion.

e Reducing Agent: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAC)3)
or sodium borohydride (NaBHa4) is used to selectively reduce the iminium ion to the
corresponding amine without reducing the carboxylic acid. NaBH(OACc)s is often preferred as
it is less basic and can be used in a one-pot procedure.

Step-by-Step Experimental Protocol:

e 2-Formylbenzoic acid (1.0 eq) and morpholine (1.1 eq) are dissolved in dichloromethane (15
mL/mmol).
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e The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the
iminium ion intermediate.

o Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

e The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC
or LC-MS.

e Upon completion, the reaction is quenched by the slow addition of a saturated aqueous
solution of sodium bicarbonate.

e The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel or by recrystallization
to afford pure 2-Morpholin-4-ylmethylbenzoic acid.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific published research detailing the biological
activity or pharmacological applications of 2-Morpholin-4-ylmethylbenzoic acid. However, the
constituent pharmacophores, the morpholine ring and the benzoic acid scaffold, are prevalent
in a vast number of biologically active compounds. This allows for a reasoned extrapolation of
its potential therapeutic relevance.

The Role of the Morpholine Moiety

The morpholine ring is considered a "privileged structure™ in medicinal chemistry. Its
incorporation into a molecule can confer several advantageous properties:

e Improved Pharmacokinetics: The morpholine group often enhances aqueous solubility and
can improve metabolic stability, leading to better oral bioavailability and a more favorable
pharmacokinetic profile.

o Receptor Interactions: The nitrogen and oxygen atoms of the morpholine ring can act as
hydrogen bond acceptors, facilitating interactions with biological targets. The basic nitrogen
can also participate in ionic interactions.
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» Diverse Biological Activities: Morpholine-containing compounds have demonstrated a wide
range of pharmacological activities, including anticancer, anti-inflammatory, and CNS-related
effects. For instance, derivatives of 2-morpholinobenzoic acid have been investigated as
inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated
in cancer.

The Significance of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are also a cornerstone in drug design, known for a variety of
biological activities:

» Anticancer Potential: Numerous synthetic benzoic acid derivatives have been explored for
their anticancer properties, acting through various mechanisms including the induction of
apoptosis.

» Anti-inflammatory Effects: The structural similarity to salicylic acid, the active metabolite of
aspirin, suggests potential anti-inflammatory activity, possibly through the inhibition of
cyclooxygenase (COX) enzymes.

Postulated Therapeutic Applications

Given the combination of these two pharmacologically significant moieties, 2-Morpholin-4-
ylmethylbenzoic acid could be a valuable candidate for screening in several therapeutic
areas:

e Oncology: The compound could be investigated for antiproliferative activity against various
cancer cell lines.

 Inflammation and Pain: Its potential as an anti-inflammatory agent warrants investigation in
relevant in vitro and in vivo models.

» Neuropharmacology: The presence of the morpholine ring, which is found in several CNS-
active drugs, suggests that it could be explored for activity on neurological targets.

It must be emphasized that these are hypothetical applications based on structural analogy.
Rigorous experimental validation is required to ascertain any actual biological activity.
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Future Directions and Conclusion

2-Morpholin-4-ylmethylbenzoic acid represents an under-explored area of chemical space.
This guide provides a foundational understanding of its chemical nature and plausible synthetic
routes. The key takeaway for researchers and drug development professionals is the
significant, yet untapped, potential of this molecule.

Future research should focus on:

» Definitive Synthesis and Characterization: The synthesis of 2-Morpholin-4-yImethylbenzoic
acid via the proposed routes should be carried out, and the compound fully characterized
using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).

 Biological Screening: A broad-based biological screening of the compound against a panel of
cancer cell lines, inflammatory markers, and CNS targets would be a logical next step.

» Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the
synthesis and evaluation of analogues would be crucial for optimizing potency and
selectivity.

In conclusion, while the current body of knowledge on 2-Morpholin-4-ylmethylbenzoic acid is
limited, its structural features strongly suggest that it is a compound of interest for further
investigation in the field of medicinal chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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